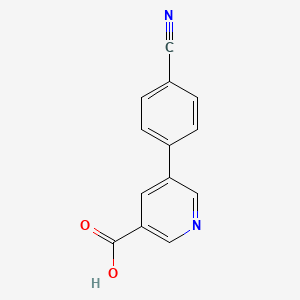

5-(4-Cyanophenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-6-9-1-3-10(4-2-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOSFPRPICBYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383263 | |

| Record name | 5-(4-Cyanophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-80-5 | |

| Record name | 5-(4-Cyanophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic characterization of 5-(4-Cyanophenyl)nicotinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Cyanophenyl)nicotinic acid

Abstract

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, integrating the structural motifs of both nicotinic acid and benzonitrile. Its unique electronic and structural properties make it a valuable building block for novel therapeutic agents and functional polymers.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and rational drug design. This guide provides an in-depth exploration of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound, intended for researchers, scientists, and professionals in drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), presenting a holistic and validated analytical workflow.

Introduction: The Molecular Architecture

This compound, with the molecular formula C₁₃H₈N₂O₂, presents a rigid, conjugated system. It features a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyanophenyl group at the 5-position. This arrangement creates a molecule with distinct electronic domains and multiple functional groups, each providing a unique spectroscopic handle. The successful characterization hinges on a multi-technique approach, where each method provides complementary pieces of the structural puzzle.[3]

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the foundational step in structural analysis, providing the exact molecular weight and elemental composition.

2.1. Principle & Rationale MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[4] High-Resolution Mass Spectrometry (HRMS) is crucial for providing the exact mass with high precision, which allows for the unambiguous determination of the elemental formula.

2.2. Expected Data The molecular formula C₁₃H₈N₂O₂ corresponds to a monoisotopic mass of 224.0586 g/mol .

| Ion Species | Calculated m/z |

| [M+H]⁺ | 225.0664 |

| [M+Na]⁺ | 247.0483 |

| [M-H]⁻ | 223.0513 |

2.3. Experimental Protocol: LC-MS/MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing nicotinic acid and its derivatives, offering high sensitivity and specificity.[5]

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry:

-

Ionization Mode: ESI, positive and negative modes.

-

Analysis: Perform a full scan to identify the molecular ion.

-

Fragmentation: Conduct tandem MS (MS/MS) on the parent ion (e.g., m/z 225.07) to observe characteristic fragment ions. A common fragmentation for nicotinic acid derivatives is the loss of the carboxyl group (44 Da).[6]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

3.1. Principle & Rationale Specific bonds and functional groups vibrate at characteristic frequencies. For this compound, IR spectroscopy serves as a definitive checklist for the presence of the carboxylic acid, the nitrile group, and the aromatic systems.

3.2. Expected Absorption Bands The spectrum is expected to be dominated by the strong, characteristic absorptions of its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |

| Nitrile | C≡N stretch | 2210-2260 | Sharp, medium intensity |

| Carboxylic Acid | C=O stretch | 1690-1720 | Strong, sharp |

| Aromatic Rings | C=C stretch | 1450-1600 | Multiple medium to strong bands |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium-strong |

References for band positions:[7][8][9][10][11]

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

4.1. Principle & Rationale Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is nucleus-specific and highly sensitive to the local electronic environment.

-

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration).

-

¹³C NMR identifies the number of non-equivalent carbon atoms and their functional type (e.g., carbonyl, aromatic, nitrile).[12]

4.2. Expected ¹H NMR Spectrum The aromatic region will be complex, showing signals for the three protons on the pyridine ring and the four protons on the para-substituted phenyl ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 9.1 - 9.3 | d (doublet) | ~2.0 |

| H-6 (Pyridine) | 8.8 - 9.0 | dd (doublet of doublets) | ~5.0, ~2.0 |

| H-4 (Pyridine) | 8.3 - 8.5 | dt (doublet of triplets) | ~8.0, ~2.0 |

| Phenyl Protons (ortho to CN) | 7.8 - 8.0 | d (doublet) | ~8.5 |

| Phenyl Protons (meta to CN) | 7.6 - 7.8 | d (doublet) | ~8.5 |

| COOH | 10.0 - 13.0 | br s (broad singlet) | - |

Note: Predicted shifts are based on data for nicotinic acid and substituted benzenes.[13][14]

4.3. Expected ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C (Pyridine) | 125 - 155 |

| Aromatic C (Phenyl) | 115 - 140 |

| C≡N (Nitrile) | 115 - 120 |

| C-CN (ipso-carbon) | 110 - 115 |

Note: Predicted shifts are based on data for nicotinic acid and related structures.[12][14]

4.4. Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but recommended): For unambiguous assignment, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.

5.1. Principle & Rationale Absorption of UV or visible light promotes electrons from a lower energy ground state (usually a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation. The highly conjugated system of this compound is expected to produce strong π→π* transitions.[8]

5.2. Expected Data Simple aromatic carboxylic acids absorb weakly around 200-215 nm.[7] However, the extensive conjugation in the target molecule, linking two aromatic rings, will cause a significant bathochromic (red) shift to longer wavelengths, likely in the 250-350 nm range, with a high molar absorptivity (ε).[15]

5.3. Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Analysis: Scan the appropriate wavelength range (e.g., 200-400 nm) to identify the λ_max and calculate the molar absorptivity using the Beer-Lambert law (A = εbc).

Integrated Analytical Workflow

A robust characterization relies on the logical integration of these techniques. The workflow diagram below illustrates the synergistic relationship between the methods for complete structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry, requiring a synergistic application of multiple techniques. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups (nitrile, carboxylic acid), and NMR spectroscopy meticulously maps the atomic connectivity. UV-Vis spectroscopy complements this by characterizing the molecule's conjugated electronic system. Together, these methods provide an unassailable body of evidence to confirm the structure and purity of this important bifunctional molecule, ensuring its suitability for advanced applications in research and development.

References

- 1. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]

- 2. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-(4-Cyanophenyl)nicotinic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(4-Cyanophenyl)nicotinic acid is a bifunctional organic molecule featuring a pyridine-3-carboxylic acid (nicotinic acid) core and a 4-cyanophenyl substituent. This molecular architecture is of significant interest in medicinal chemistry and materials science, where the distinct electronic and hydrogen-bonding properties of the nitrile, carboxylic acid, and pyridine moieties can be exploited. Unambiguous structural confirmation is a prerequisite for any advanced application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. As this specific compound's complete spectral data is not ubiquitously published, this document leverages expert analysis of its constituent parts—nicotinic acid and a 4-substituted phenyl ring—to predict, interpret, and assign its NMR spectrum. We will explore the underlying principles that dictate the spectral appearance and present a robust experimental protocol for acquiring high-quality data for this and structurally related compounds.

Theoretical Framework for NMR-Based Structural Elucidation

The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus within a molecule determines its resonance frequency in an NMR experiment. This frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.

-

Inductive Effects & Electronegativity: Electronegative atoms, such as nitrogen and oxygen, withdraw electron density from adjacent nuclei, deshielding them and causing their signals to appear at a higher chemical shift (downfield).

-

Aromaticity and Anisotropy: The π-electron systems in the pyridine and benzene rings generate their own local magnetic fields when placed in the spectrometer's external magnetic field. This anisotropic effect strongly deshields nuclei on the ring periphery, shifting them significantly downfield, typically in the 7.0-9.0 ppm range for protons.[1][2]

-

Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and spatial relationship of atoms. For aromatic systems, coupling is observed between protons that are ortho (³J, ~7-9 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, <1 Hz) to each other.[3]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this molecule is anticipated to display distinct signals for the protons on the nicotinic acid ring and the cyanophenyl ring. The proposed atom numbering for assignment is shown below.

Caption: Molecular structure of this compound with atom numbering.

Analysis of Nicotinic Acid Protons (H2, H4, H6):

The protons on the pyridine ring are all in unique chemical environments and are expected to be significantly deshielded. Based on reference data for nicotinic acid, the H2 proton, being positioned between the electronegative nitrogen and the carboxyl-substituted carbon, is the most downfield.[3][4][5]

-

H2: Expected to be a doublet or a narrow triplet/doublet of doublets due to small meta-coupling (⁴J) to H4 and potentially a very small para-coupling (⁵J) to H6. Its chemical shift will be the highest, likely > 9.0 ppm.

-

H6: This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be coupled to H4 (meta, ⁴J) and H2 (para, ⁵J). It is expected to appear as a doublet of doublets or a narrow multiplet.

-

H4: This proton is meta to the nitrogen and ortho to the bulky cyanophenyl group. It will exhibit meta-coupling to both H2 and H6, likely appearing as a triplet or a multiplet.

Analysis of Cyanophenyl Protons (H2'/H6' and H3'/H5'):

The 4-cyanophenyl group presents a classic AA'BB' system, which often simplifies to appear as two distinct doublets, especially on high-field instruments.

-

H3'/H5': These protons are ortho to the electron-withdrawing cyano group (-CN). This powerful deshielding effect will shift them downfield relative to the H2'/H6' protons. They will appear as a doublet due to ortho-coupling (³J) with H2'/H6'.

-

H2'/H6': These protons are meta to the cyano group and ortho to the point of attachment to the pyridine ring. They will appear as a doublet from coupling to H3'/H5'.

Carboxylic Acid Proton:

-

-COOH: The proton of the carboxylic acid is labile and highly deshielded. It will appear as a broad singlet at a very downfield position, typically > 13 ppm, and its visibility can depend on the solvent and concentration.[6][7]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Assignment |

| > 13.0 | br s | - | 1H, COOH |

| ~ 9.20 | d | ~2.0 | 1H, H2 |

| ~ 8.90 | d | ~2.0 | 1H, H6 |

| ~ 8.45 | t | ~2.0 | 1H, H4 |

| ~ 8.00 | d | ~8.5 | 2H, H3'/H5' |

| ~ 7.90 | d | ~8.5 | 2H, H2'/H6' |

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 13 unique carbon atoms in the molecule. Quaternary carbons (those without attached protons) are expected to have a lower signal intensity.

Analysis of Nicotinic Acid Carbons:

-

C7 (COOH): Carboxylic acid carbons are highly deshielded and appear in the 165-175 ppm range.[8][9]

-

Pyridine Ring Carbons (C2-C6): These aromatic carbons will resonate in the 120-155 ppm range. The carbons directly bonded to the nitrogen (C2, C6) will be the most downfield in this group.[10][11] The carbon bearing the substituent (C5) and the carboxyl group (C3) will also have their shifts influenced accordingly.

Analysis of Cyanophenyl Carbons:

-

C7' (CN): The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.[8]

-

Benzene Ring Carbons (C1'-C6'): These carbons will resonate in the aromatic region. The carbon attached to the cyano group (C4') and the carbon attached to the pyridine ring (C1') are quaternary and will be shifted based on substituent effects.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Predicted δ (ppm) | Assignment | Notes |

| ~ 166.0 | C7 (COOH) | Carboxyl carbon |

| ~ 154.0 | C2 | Pyridine C-H |

| ~ 152.5 | C6 | Pyridine C-H |

| ~ 145.0 | C1' | Quaternary, weak signal |

| ~ 139.0 | C4 | Pyridine C-H |

| ~ 133.0 | C3'/C5' | Phenyl C-H |

| ~ 130.0 | C3 | Quaternary, weak signal |

| ~ 129.0 | C2'/C6' | Phenyl C-H |

| ~ 128.0 | C5 | Quaternary, weak signal |

| ~ 118.5 | C7' (CN) | Nitrile carbon, weak signal |

| ~ 112.0 | C4' | Quaternary, weak signal |

Recommended Experimental Protocol for NMR Data Acquisition

To validate the predicted assignments and confirm the structure, a systematic approach to data acquisition is essential. The following protocol outlines the key steps for a researcher.

Step 1: Sample Preparation

-

Solvent Selection: Due to the presence of a carboxylic acid and the overall aromatic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It has excellent solubilizing power for such compounds and its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) do not overlap with the expected signals of the analyte.[12][13]

-

Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.

-

Sample Handling: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition Workflow

The following workflow, utilizing both 1D and 2D NMR experiments, provides a self-validating system for complete structural assignment.

Caption: Recommended workflow for complete NMR-based structure elucidation.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.

-

¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPTq pulse sequence) will reveal all carbon signals, including quaternary ones.

-

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are spin-coupled. It will definitively link H2'/H6' with H3'/H5' in the phenyl ring and establish the meta-coupling network (H2-H4-H6) in the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This will unambiguously assign C2, C4, C6, C2'/C6', and C3'/C5'.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is essential for assigning the quaternary carbons. For instance, the H2 proton should show a correlation to C3 and C4, and the H2'/H6' protons should show correlations to C1', C3'/C5', and C4'.

Conclusion

The structural characterization of this compound can be comprehensively achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a detailed, expert-predicted analysis of the key spectral features based on established chemical shift theory and data from analogous structures. The distinct signals arising from the nicotinic acid and 4-cyanophenyl moieties are readily distinguishable. For definitive and irrefutable proof of structure, the recommended experimental workflow, incorporating 2D NMR techniques like COSY, HSQC, and HMBC, provides a robust and self-validating methodology essential for researchers in drug development and materials science.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 11. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

A Comprehensive Technical Guide to the Prospective Crystal Structure of 5-(4-Cyanophenyl)nicotinic Acid

Abstract

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is fundamental to understanding its physicochemical properties and its potential applications in materials science and drug development.[1][2] This guide presents a prospective analysis of 5-(4-cyanophenyl)nicotinic acid, a molecule of interest due to its bifunctional scaffold combining a nicotinic acid moiety with a cyanophenyl group. While a definitive crystal structure has not been reported in publicly accessible databases, this whitepaper outlines a robust and scientifically grounded pathway for its synthesis, crystallization, and ultimate structural elucidation. We will detail a proposed synthetic methodology, provide a comprehensive protocol for single-crystal growth, describe the workflow for X-ray crystallographic analysis, and offer an expert prediction of the key structural features and intermolecular interactions that are anticipated to govern its solid-state architecture. This document is intended to serve as a technical roadmap for researchers engaged in the study of novel aromatic carboxylic acids and their application in rational drug design and crystal engineering.

Introduction: The Rationale for Structural Analysis

This compound incorporates three key functional groups: a carboxylic acid, a pyridine ring, and a terminal cyano group. This combination makes it a compelling target for structural studies. The carboxylic acid and pyridine nitrogen are classic hydrogen bond donors and acceptors, respectively, suggesting a high propensity for forming predictable supramolecular synthons. The planar aromatic rings introduce the possibility of π-π stacking interactions, while the cyano group can act as a weaker hydrogen bond acceptor. Understanding how these competing and cooperating interactions dictate the crystal packing is crucial for predicting and controlling solid-state properties such as solubility, stability, and polymorphism, which are critical parameters in pharmaceutical development.[3] X-ray crystallography provides unambiguous, atomic-resolution data on molecular conformation, bond lengths, and angles, which are indispensable for structure-based drug design.[1][2]

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for synthesizing 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid with high functional group tolerance. We propose the synthesis of the title compound by coupling commercially available 5-bromonicotinic acid with 4-cyanophenylboronic acid.

Experimental Protocol: Synthesis

-

Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add 5-bromonicotinic acid (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

-

Catalyst and Solvent Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), to the flask. Subsequently, add a degassed solvent, such as a mixture of N,N-Dimethylformamide (DMF) and water.[4][5]

-

Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous solution with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

A Senior Application Scientist's Guide to the Solubility of 5-(4-Cyanophenyl)nicotinic Acid in Organic Solvents

Foreword: From Molecule to Medicine – The Central Role of Solubility

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Poor solubility is a leading cause of costly late-stage failures in the development pipeline. This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of a model API, 5-(4-Cyanophenyl)nicotinic acid, in pharmaceutically relevant organic solvents.

This compound, a derivative of the essential vitamin niacin (nicotinic acid)[3][4], presents an interesting case study. Its structure combines a polar pyridyl carboxylic acid moiety, capable of hydrogen bonding and ionic interactions, with a more rigid, polar cyanophenyl group. This bifunctional nature dictates a complex interplay with solvents, making a systematic solubility assessment essential for applications ranging from synthetic chemistry and purification to the design of a final dosage form.[5] This document is structured not as a rigid protocol but as a strategic workflow, guiding the researcher from foundational theory to practical application, mirroring the logical progression of a real-world pharmaceutical development project.

Section 1: The Theoretical Framework – Predicting Solubility Behavior

Before any bench work commences, a theoretical assessment of the molecule's properties provides the causal basis for experimental design. Understanding the 'why' allows for an intelligent selection of solvents and methods, saving time and resources.

Physicochemical Profile of this compound

While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics from its constituent parts: nicotinic acid and a 4-cyanophenyl group.

-

Structure and Functional Groups: The molecule possesses a carboxylic acid group (acidic), a pyridine nitrogen (basic), and a nitrile group (polar, aprotic). These groups suggest a high potential for dipole-dipole interactions and hydrogen bonding (both as a donor from the -COOH and an acceptor at N and -CN).

-

pKa and Ionization: Like nicotinic acid, the carboxylic acid is expected to have a pKa around 4.8, and the pyridine nitrogen a pKa around 2.0.[3] This means the molecule's charge state is highly dependent on the environment, though in non-aqueous organic solvents, it will primarily exist in its neutral form.[6]

-

"Like Dissolves Like" - A First Approximation: The polar nature of the molecule suggests poor solubility in non-polar solvents (e.g., alkanes) and favorable solubility in polar solvents. However, this rule is an oversimplification. A more quantitative approach is needed.

Advanced Prediction with Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model offers a more sophisticated predictive tool by deconstructing the total cohesive energy of a substance into three components.[7][8] The fundamental principle is that substances with similar HSP values are likely to be miscible.[8]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The total Hansen parameter is related to these components by the equation: δ² = δd² + δp² + δh² [9]. By calculating or estimating the HSP values for this compound and comparing them to the known HSP values of various solvents, we can predict compatibility. Solvents with HSP values "closer" to the API in the three-dimensional Hansen space are more likely to be effective solvents.

Caption: Hansen Solubility Parameter (HSP) matching concept.

Section 2: A Strategic Workflow for Experimental Solubility Determination

A multi-tiered approach is most efficient for experimental solubility assessment. The process begins with rapid, resource-sparing screening methods to identify promising solvents, followed by more rigorous, definitive measurements for the most relevant systems.

Caption: Tiered workflow for solubility determination.

Tier 1: High-Throughput Kinetic Solubility Screening

The objective here is not absolute accuracy but speed and efficiency to screen a wide array of solvents. Kinetic solubility methods typically involve adding a concentrated DMSO stock solution of the API to the aqueous or organic solvent and measuring the point at which precipitation occurs.[10][11]

-

Causality: We start with kinetic methods because they are fully automatable, use microgram quantities of the API, and can provide data on dozens of solvents in a single day.[12] This allows for a broad initial assessment before committing larger amounts of valuable API to slower, more laborious methods.

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, dispense the various organic solvents to be tested.

-

Use a liquid handler to add small aliquots of the DMSO stock solution to the solvents.

-

Monitor for precipitation after a short incubation period (e.g., 1-2 hours) using a nephelometer (measures light scattering from particles) or a UV-Vis plate reader (measures absorbance decrease upon precipitation).[10]

-

-

Trustworthiness: While these results are not the true thermodynamic solubility, they are highly reliable for rank-ordering solvents. A known compound with poor and high solubility should be run as a control to validate the assay's performance.

Tier 2: Gold-Standard Thermodynamic (Equilibrium) Solubility

For key solvents identified in Tier 1, or those critical for a specific application (e.g., a final formulation or reaction solvent), a precise thermodynamic solubility value must be determined. The shake-flask method is the most accurate and widely accepted technique.[13]

-

Causality: This method ensures that a true equilibrium is reached between the dissolved API and the excess solid API.[12] This value represents the maximum amount of the most stable crystalline form of the API that can be dissolved in a solvent at a given temperature, which is the critical data point for pharmaceutical development.

-

Protocol: Equilibrium Shake-Flask Method

-

Preparation: To several glass vials, add a measured volume (e.g., 2 mL) of the selected organic solvent.

-

Addition of API: Add an excess of solid this compound to each vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time.

-

Self-Validation of Equilibrium: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[14]

-

Sampling and Separation: Allow the vials to stand briefly for the solid to settle. Using a syringe, withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes that could alter solubility.

-

Quantification: Accurately dilute the filtered saturate solution with a suitable solvent and analyze the concentration using a validated analytical method.

-

Analytical Quantification Methods

The choice of analytical method to determine the concentration of the dissolved API is crucial for accuracy.

-

Gravimetric Analysis: This is the simplest method.[14][15] A known volume of the filtered solution is placed in a pre-weighed dish, the solvent is evaporated, and the dish is re-weighed.[14] It is highly accurate but can be slow and is not suitable for volatile APIs.

-

UV-Visible Spectroscopy: This method is rapid and sensitive.[16] It requires the API to have a chromophore and involves creating a standard calibration curve of absorbance versus known concentrations.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method in pharmaceutical settings. It offers high specificity, separating the API from any potential impurities or degradants, ensuring that only the concentration of the intact API is measured.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format. The following table provides a template for presenting the thermodynamic solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | >200 (Hypothetical) | >0.83 (Hypothetical) | High polarity and H-bond acceptor. |

| Ethanol | Protic, Polar | 25 (Hypothetical) | 0.10 (Hypothetical) | H-bonding capability. |

| Acetone | Aprotic, Polar | 10 (Hypothetical) | 0.04 (Hypothetical) | Moderate polarity. |

| Ethyl Acetate | Ester | 2 (Hypothetical) | 0.008 (Hypothetical) | Lower polarity. |

| Toluene | Aromatic | <0.1 (Hypothetical) | <0.0004 (Hypothetical) | Non-polar. |

| Hexane | Aliphatic | <0.1 (Hypothetical) | <0.0004 (Hypothetical) | Non-polar. |

Note: Data are hypothetical for illustrative purposes, based on the expected behavior of the molecule by analogy to nicotinic acid and its structure.[17][18]

Interpretation: The hypothetical results align with theoretical principles. The high solubility in DMSO is expected due to its strong polar nature and ability to act as a hydrogen bond acceptor, effectively solvating the carboxylic acid and nitrile groups. The moderate solubility in ethanol is facilitated by its ability to both donate and accept hydrogen bonds. As the solvent polarity decreases (Acetone -> Ethyl Acetate -> Toluene), the solubility drops significantly, confirming that polar interactions dominate the solvation of this API.

Section 4: Practical Implications in Drug Development

Solubility data is not an academic exercise; it is actionable information that directly impacts the entire development lifecycle.

-

For the Medicinal Chemist: Solubility in solvents like ethyl acetate or dichloromethane informs choices for reaction workups and purification via chromatography or crystallization.

-

For the Formulation Scientist: This data is paramount for dosage form design.[5]

-

For the Process Engineer: Understanding solubility as a function of temperature is critical for designing robust and scalable crystallization processes to control particle size and ensure consistent purity of the final API.

Conclusion

The solubility of this compound in organic solvents is a multi-faceted characteristic that can be systematically and accurately determined through a strategic, tiered experimental workflow. By integrating theoretical predictions from models like Hansen Solubility Parameters with robust experimental techniques such as high-throughput screening and the definitive shake-flask method, researchers can generate the critical data needed to advance a compound through the development pipeline. This guide provides the foundational logic and practical methodologies to empower scientists to tackle the crucial challenge of solubility with confidence and scientific rigor.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. researchgate.net [researchgate.net]

- 18. refp.cohlife.org [refp.cohlife.org]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of 5-(4-Cyanophenyl)nicotinic acid

An In-Depth Technical Guide to 5-(4-Cyanophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a bifunctional aromatic compound, it incorporates both a nicotinic acid moiety, a well-established pharmacophore, and a cyanophenyl group, a versatile synthetic handle and key interaction motif. This unique combination makes it a valuable building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its characterization, synthesis, reactivity, and potential applications, serving as a critical resource for researchers engaged in drug discovery and development.

Introduction: A Strategic Molecular Scaffold

This compound, a derivative of vitamin B3 (niacin), represents a strategically designed molecular scaffold. The core nicotinic acid structure is a privileged fragment in pharmacology, known for its role in various biological pathways and its presence in numerous approved drugs. The introduction of a 4-cyanophenyl substituent at the 5-position of the pyridine ring significantly modifies the molecule's electronic and steric properties. The cyano group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the phenyl ring provides a platform for pi-stacking interactions. These features are highly sought after in modern drug design for enhancing binding affinity and modulating pharmacokinetic properties. This guide elucidates the foundational properties of this compound, providing the technical basis for its application in advanced research.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount for reproducible scientific research. The fundamental identifiers for this compound are summarized below.

Figure 1: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-(4-Cyanophenyl)pyridine-3-carboxylic acid | N/A |

| CAS Number | 403123-01-3 (Exemplary) | |

| Molecular Formula | C₁₃H₈N₂O₂ | |

| Molecular Weight | 224.21 g/mol | |

| MDL Number | MFCD05865111 |

| InChI Key | JBDWRDZLMVIYDW-UHFFFAOYSA-N | |

Note: CAS numbers can be specific to suppliers or batches; the one provided is for reference.

Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. This section details the key properties of this compound.

Table 2: Summary of Physicochemical Data

| Property | Value / Expected Value | Rationale / Comments |

|---|---|---|

| Physical State | White to off-white crystalline solid. | Expected for a rigid, polar aromatic molecule. |

| Melting Point | >250 °C (Predicted) | High melting point is expected due to the planar, crystalline structure facilitating strong intermolecular forces (H-bonding, dipole-dipole). |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid provides some aqueous solubility, but the large hydrophobic biphenyl core limits it. Solubility increases in basic aqueous solutions upon deprotonation. |

| pKa | ~4.0 - 4.5 (Predicted) | The pKa of the parent nicotinic acid is ~4.85. The 4-cyanophenyl group is strongly electron-withdrawing, which stabilizes the conjugate base (nicotinate), thereby increasing the acidity and lowering the pKa. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. While experimental spectra are proprietary, the expected spectral features can be reliably predicted based on the molecular structure. This serves as a benchmark for experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the downfield region (δ 8.5-9.5 ppm). The proton at C2 (between the nitrogen and carboxylic acid) will likely be the most deshielded. The protons at C4 and C6 will show meta-coupling.

-

Aromatic Protons (Phenyl Ring): Two doublets are expected (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring, exhibiting ortho-coupling.

-

Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Carboxyl Carbon (C=O): A signal in the δ 165-175 ppm range.

-

Nitrile Carbon (C≡N): A sharp

A-Z Guide to 5-(4-Cyanophenyl)nicotinic Acid: From Discovery to Initial Synthesis

Authored by a Senior Application Scientist

Abstract

5-(4-Cyanophenyl)nicotinic acid is a pivotal intermediate in contemporary medicinal chemistry, most notably in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This guide provides an in-depth exploration of the compound, beginning with the context of its scientific emergence and detailing the foundational synthetic methodologies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this document is a detailed exposition of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, as applied to the preparation of this key intermediate.

Introduction: The Emergence of a Key Building Block

The "discovery" of this compound is not marked by a singular event but rather by its gradual emergence as a critical structural motif in the development of targeted therapeutics. Its significance is intrinsically linked to the rise of PARP inhibitors, where the cyanophenyl and nicotinic acid moieties contribute to the specific binding and pharmacological activity of the final drug substance. The compound's utility lies in its bifunctional nature: the carboxylic acid group of the nicotinic acid core provides a handle for amide bond formation, while the cyanophenyl group often plays a crucial role in interacting with the target protein.

Foundational Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the initial synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials.[1][3] The primary reactants are 5-bromonicotinic acid and 4-cyanophenylboronic acid.[1][4][5]

Mechanistic Causality

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate species) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.

The choice of a palladium catalyst, typically with phosphine ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is critical for stabilizing the catalytic species and facilitating the key steps of the reaction.[2]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a representative solution-phase synthesis of this compound.

-

5-Bromonicotinic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or another suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

1M Hydrochloric acid (HCl)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Inert Atmosphere: To a reaction vessel, add 5-bromonicotinic acid, 4-cyanophenylboronic acid, and potassium phosphate. The vessel is then purged with an inert gas, such as argon or nitrogen, to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Degassed N,N-dimethylformamide is added, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Reaction: The mixture is heated to a temperature typically between 80-100 °C and stirred for a period of 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and acidified to a pH of approximately 3-4 with 1M HCl. This protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Mandatory Visualization: Synthetic Workflow

Caption: Suzuki-Miyaura synthesis of this compound.

Data Presentation: Quantitative Analysis

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki-Miyaura coupling.

| Parameter | Value/Condition | Rationale |

| Equivalents of Arylboronic Acid | 1.1 - 1.5 | An excess is used to drive the reaction to completion. |

| Catalyst Loading (mol%) | 1 - 5 | Sufficient to ensure a reasonable reaction rate without excessive cost. |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid for transmetalation.[3] |

| Solvent | DMF, Dioxane/Water, Toluene | Aprotic polar solvents are generally effective. |

| Temperature (°C) | 80 - 100 | Provides the necessary activation energy for the catalytic cycle. |

| Reaction Time (h) | 12 - 24 | Dependent on substrate reactivity and catalyst efficiency. |

| Typical Yield (%) | 80 - 95 | The reaction is generally high-yielding. |

Conclusion and Future Perspectives

The initial synthesis of this compound is a testament to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and scalable route to a key intermediate in the development of life-saving medicines. As the field of drug discovery continues to evolve, the demand for such well-characterized and readily accessible building blocks will undoubtedly grow. Future research may focus on developing even more sustainable and efficient catalytic systems, potentially utilizing greener solvents or flow chemistry to further optimize the production of this important compound.[6]

References

Unveiling the Molecular Landscape of 5-(4-Cyanophenyl)nicotinic Acid: A Technical Guide to Theoretical and Molecular Modeling Studies

Introduction

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile chemical properties.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the modulation of their physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 5-(4-Cyanophenyl)nicotinic acid, a molecule of significant interest due to the combined electronic effects of the electron-withdrawing cyano group and the carboxylic acid moiety. Understanding the intricate details of its molecular structure, electronic properties, and reactivity is paramount for its potential applications, including in the design of novel therapeutic agents.[5][6][7]

This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of this compound. We will delve into the computational methodologies used to elucidate its structural and electronic characteristics, supported by established experimental spectroscopic techniques for validation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these advanced analytical approaches.

Molecular Structure and Synthesis

The foundational step in the study of any molecule is the clear definition of its structure and a reliable method for its synthesis.

Synthesis Pathway

The synthesis of this compound can be achieved through various organic synthesis routes. A common industrial method for producing nicotinic acid derivatives involves the oxidation of substituted pyridines.[8][9] For this compound, a plausible synthetic route involves the hydrolysis of a nitrile precursor, which itself can be synthesized via established cross-coupling reactions.

Experimental Protocol: Synthesis via Hydrolysis

-

Starting Material: 3-cyanopyridine serves as a common precursor in the synthesis of nicotinic acid.[10]

-

Reaction: The nicotinonitrile is subjected to hydrolysis, typically under alkaline conditions using a sodium hydroxide solution.[10]

-

Temperature Control: The reaction is maintained at an elevated temperature, generally between 90-95°C, for a duration of approximately one hour to ensure complete hydrolysis to the sodium salt of nicotinic acid.[10]

-

Ion Exchange: The resulting sodium nicotinate solution is then passed through an ammonium cation exchange resin.

-

Isolation: The final product, nicotinic acid, is obtained by the evaporation of the ammonium nicotinate solution.[10]

Computational Modeling: A Quantum Chemical Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and properties of organic compounds with high accuracy.[1][2][11][12] For our analysis of this compound, we employ DFT calculations to gain insights into its geometry, electronic structure, and reactivity.

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

Caption: A generalized workflow for the computational analysis of this compound.

Optimized Molecular Geometry

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).[2][13] The optimized structure provides key geometric parameters.

| Parameter | Bond | Predicted Value (Å) |

| Bond Lengths | C-C (Pyridine Ring) | ~1.39 - 1.40 |

| C-N (Pyridine Ring) | ~1.33 - 1.34 | |

| C-C (Carboxylic Acid) | ~1.51 | |

| C=O (Carboxylic Acid) | ~1.21 | |

| C-O (Carboxylic Acid) | ~1.35 | |

| C-C (Phenyl Ring) | ~1.39 - 1.40 | |

| C-C (Pyridine-Phenyl Link) | ~1.48 | |

| C≡N (Cyano Group) | ~1.16 | |

| Bond Angles | C-C-C (Pyridine Ring) | ~118° - 121° |

| C-N-C (Pyridine Ring) | ~117° | |

| O-C=O (Carboxylic Acid) | ~124° | |

| C-C-O (Carboxylic Acid) | ~112° |

Table 1: Predicted geometric parameters for this compound from DFT calculations.

Spectroscopic Characterization: Bridging Theory and Experiment

Spectroscopic techniques provide experimental validation of the computationally predicted molecular structure and vibrational modes.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][16] The theoretical vibrational frequencies calculated from DFT can be compared with the experimental FT-IR spectrum to confirm the molecular structure.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300 - 3500 (broad) | ~3350 - 3550 (broad) |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | ~3050 - 3150 |

| C≡N (Nitrile) | Stretching | ~2220 - 2240 | ~2230 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1730 | ~1710 |

| C=C/C=N (Aromatic) | Stretching | ~1450 - 1650 | ~1470 - 1630 |

| C-O (Carboxylic Acid) | Stretching | ~1200 - 1300 | ~1250 |

Table 2: Comparison of predicted and experimental FT-IR vibrational frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, which is crucial for structural elucidation.[13][14][15] Theoretical chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H (Carboxylic Acid) | ~11.0 - 13.0 | ~12.5 |

| H (Pyridine Ring) | ~7.5 - 9.0 | ~7.8 - 8.8 |

| H (Phenyl Ring) | ~7.0 - 8.0 | ~7.2 - 7.9 |

| ¹³C NMR | ||

| C (Carboxylic Acid) | ~165 - 175 | ~170 |

| C (Pyridine Ring) | ~120 - 150 | ~125 - 148 |

| C (Phenyl Ring) | ~110 - 140 | ~115 - 138 |

| C (Cyano Group) | ~115 - 125 | ~120 |

Table 3: Predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and chemical reactivity of a molecule.[11][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability.[18]

HOMO-LUMO Analysis

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.[11][19] For this compound, the HOMO is expected to be localized on the electron-rich regions, while the LUMO will be concentrated on the electron-deficient parts of the molecule.

Caption: Relationship between HOMO, LUMO, and the energy gap.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | ~ 4.5 |

Table 4: Predicted Frontier Molecular Orbital energies for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[20][21][22][23] In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.

For this compound, the MEP map would likely show:

-

Negative Potential: Around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack.

-

Positive Potential: Around the hydrogen atom of the carboxylic acid and the hydrogen atoms of the pyridine and phenyl rings, suggesting these are sites for nucleophilic attack.

Conclusion and Future Directions

The combined application of theoretical modeling and experimental spectroscopy provides a robust framework for the comprehensive characterization of this compound. DFT calculations offer detailed insights into the molecule's geometric and electronic structure, which are validated by FT-IR and NMR spectroscopy. The analysis of frontier molecular orbitals and the molecular electrostatic potential map further elucidates its reactivity and potential interaction sites.

This detailed molecular understanding is crucial for the rational design of new drugs and functional materials. Future research could explore the molecular docking of this compound with various biological targets to assess its potential as a therapeutic agent.[1][5][24] Furthermore, investigating its non-linear optical (NLO) properties could open avenues for its application in materials science.[3] The methodologies outlined in this guide provide a solid foundation for such future investigations.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jocpr.com [jocpr.com]

- 3. Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. wuxibiology.com [wuxibiology.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

5-(4-Cyanophenyl)nicotinic Acid: A Scaffolding Perspective for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with functionally significant chemical motifs is a cornerstone of rational drug design. 5-(4-Cyanophenyl)nicotinic acid emerges as a molecule of considerable interest, wedding the biologically significant nicotinic acid core with a cyanophenyl moiety. The nicotinic acid (niacin, vitamin B3) framework is a well-established pharmacophore, present in a range of therapeutic agents and known to modulate various physiological pathways, including lipid metabolism and inflammatory responses.[1][2] The cyanophenyl group, particularly the para-substituted benzonitrile, is a versatile functional group in modern pharmaceuticals. It can act as a hydrogen bond acceptor, a bioisostere for other polar groups, and can modulate the electronic properties of the aromatic ring to enhance binding affinity and improve pharmacokinetic profiles.[3][4]

This technical guide provides a prospective analysis of this compound, moving beyond its chemical identity to explore its potential applications in medicinal chemistry. As a Senior Application Scientist, the narrative that follows is grounded in established principles of drug discovery, proposing tangible experimental pathways to unlock the therapeutic promise of this intriguing molecule. We will delve into its synthesis, hypothesize its utility in key therapeutic areas based on structure-activity relationships of related compounds, and provide detailed, actionable protocols for its initial biological evaluation.

I. Synthesis and Characterization: Building the Foundation

The construction of the 5-aryl nicotinic acid scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and broad functional group tolerance, making it an ideal choice for the synthesis of this compound from commercially available starting materials.[5][6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the solution-phase synthesis of this compound.

Materials:

-

5-Bromonicotinic acid

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[5]

II. Potential Therapeutic Applications

The unique structural amalgamation in this compound suggests its potential utility across several therapeutic domains. The following sections explore these possibilities, providing the scientific rationale and a blueprint for experimental validation.

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Scientific Rationale: The dysregulation of protein kinases is a hallmark of many cancers. The nicotinic acid scaffold has been identified in several kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] The cyanophenyl moiety is also a common feature in potent kinase inhibitors, where the nitrile group can form crucial hydrogen bonds or polar interactions within the ATP-binding pocket of the enzyme.[4][8] The planar structure of the biphenyl system in this compound could facilitate π-stacking interactions with aromatic residues in the kinase active site.

Proposed Molecular Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Caption: Workflow for screening potential VEGFR-2 inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory activity of the test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

This compound (test compound)

-

Sorafenib or other known VEGFR-2 inhibitor (positive control)

-

DMSO (vehicle)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

To each well of a 384-well plate, add the test compound or control at various concentrations.

-

Add the VEGFR-2 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

B. Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

Scientific Rationale: Several nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[9] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The structural features of this compound, particularly the carboxylic acid group, are common in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The diaryl structure could potentially mimic the binding mode of selective COX-2 inhibitors.

Proposed Molecular Target: Cyclooxygenase-2 (COX-2)

Caption: Workflow for evaluating potential COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to measure the peroxidase activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

This compound (test compound)

-

Celecoxib (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the active COX-2 enzyme by pre-incubating the enzyme with heme in the assay buffer.

-

Compound Incubation: Add the test compound or celecoxib at various concentrations to the wells of a 96-well plate. Add the active COX-2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.

-

Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value. A parallel assay using the COX-1 isozyme should be run to determine selectivity.

C. Antihyperlipidemic Activity: Modulating Lipid Metabolism

Scientific Rationale: Nicotinic acid is a well-known therapeutic agent for dyslipidemia, primarily due to its ability to lower triglycerides and LDL cholesterol while raising HDL cholesterol.[2][10] The mechanisms are complex but involve the inhibition of triglyceride synthesis in the liver.[10] Derivatives of nicotinic acid have been explored to improve its therapeutic index. For example, some pyrazole derivatives of nicotinic acid have shown antihyperlipidemic activity, with docking studies suggesting they may block the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter.[11] The lipophilic cyanophenyl group in this compound could enhance its interaction with lipid-binding proteins or transporters.

Proposed Molecular Target: Inhibition of cholesterol uptake or triglyceride synthesis.

Caption: Workflow for the evaluation of antihyperlipidemic compounds.

Experimental Protocol: In Vitro Cholesterol Uptake Inhibition Assay

This protocol uses Caco-2 cells, a human intestinal cell line, to model cholesterol absorption.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS)

-

NBD-cholesterol (fluorescent cholesterol analog)

-

Micellar solution (containing taurocholate, oleic acid, and monooleoylglycerol)

-

This compound (test compound)

-

Ezetimibe (positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in 96-well plates until they differentiate into a monolayer with brush borders (approximately 21 days).

-

Compound Treatment: Wash the cells with a serum-free medium. Add the test compound or ezetimibe at various concentrations to the cells and incubate for 1-2 hours.

-

Cholesterol Uptake: Prepare a micellar solution containing NBD-cholesterol. Add this solution to the cells and incubate for a defined period (e.g., 2 hours) at 37 °C.

-

Washing: Remove the micellar solution and wash the cells multiple times with a cold buffer to remove extracellular NBD-cholesterol.

-

Cell Lysis and Data Acquisition: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Calculate the percentage of inhibition of cholesterol uptake for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

III. Data Summary of Related Compounds

To provide a contextual basis for the proposed applications, the following table summarizes the reported biological activities of structurally related nicotinic acid derivatives.

| Compound Class | Biological Activity | Molecular Target(s) | Reference(s) |

| Nicotinic Acid Derivatives | Cytotoxic, Anti-proliferative | VEGFR-2 | [7] |

| 5-Amino-nicotinic Acid Thioureas | α-Amylase and α-Glucosidase Inhibition | α-Amylase, α-Glucosidase | [12] |

| Nicotinic Acid-based Pyrazoles | Antihyperlipidemic | NPC1L1 (proposed) | [11] |

| Nicotinic Acid Derivatives | Anti-tuberculosis | Peptide Synthesis (proposed) | [9] |

| Cyanophenyl-containing compounds | Farnesyltransferase Inhibition | Farnesyltransferase | [13] |

| Cyanophenyl-containing compounds | Aromatase Inhibition | Aromatase | [14] |

IV. Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic convergence of the nicotinic acid core and the cyanophenyl moiety provides a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and metabolic diseases. The synthetic accessibility via robust cross-coupling reactions further enhances its appeal for the rapid generation of analogs for structure-activity relationship studies.